(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride
Overview
Description
®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The cyclopropylmethoxy group is then attached to the phenyl ring via an etherification reaction.
Introduction of the Ethanamine Moiety: The ethanamine group is introduced through a reductive amination process, where the intermediate ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime back to the amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the amine.
Substitution: Various substituted derivatives on the phenyl ring.
Hydrolysis: Cleavage of the ether bond to yield phenol and cyclopropylmethanol.
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of neurotransmitter pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions, especially in the context of neurological research.
Medicine:
Pharmaceutical Development: Explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain.
Drug Design: Serves as a lead compound in the design of new drugs targeting central nervous system disorders.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to modulate neurotransmitter pathways by binding to receptors such as serotonin and dopamine receptors. This binding alters the receptor’s activity, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride: Similar in structure but with a trifluoromethyl group instead of a cyclopropylmethoxy group.
®-1-(3-(Methoxy)phenyl)ethanamine Hydrochloride: Contains a methoxy group instead of a cyclopropylmethoxy group.
®-1-(3-(Ethoxy)phenyl)ethanamine Hydrochloride: Features an ethoxy group in place of the cyclopropylmethoxy group.
Uniqueness: ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific receptors, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10;/h2-4,7,9-10H,5-6,8,13H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHMXPQMSWKYNH-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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